molecular formula C18H11ClN2O6 B6139527 4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoic acid

4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoic acid

Cat. No. B6139527
M. Wt: 386.7 g/mol
InChI Key: WRLAVTGPHSWRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoic acid, also known as CNB-FUB-PA, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors and has been widely used in scientific research to study the effects of cannabinoids on the human body.

Mechanism of Action

4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoic acid exerts its effects by binding to the cannabinoid receptors, which are located in various parts of the body, including the brain, immune system, and gastrointestinal tract. The activation of these receptors leads to the release of various neurotransmitters and other signaling molecules, which modulate the physiological processes mentioned above.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the human body. It has been shown to modulate pain perception, appetite regulation, and mood modulation, among other processes. It has also been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of various diseases, such as multiple sclerosis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoic acid in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoids on the human body in a more controlled and precise manner. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoic acid in scientific research. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of various diseases, such as chronic pain and anxiety disorders. Another area of interest is the study of the effects of cannabinoids on the immune system and their potential use in the treatment of autoimmune diseases. Additionally, there is a growing interest in the use of cannabinoids for the treatment of various mental health disorders, such as depression and post-traumatic stress disorder.

Synthesis Methods

The synthesis of 4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoic acid involves several steps, including the reaction of 2-chloro-4-nitrobenzoyl chloride with furan, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained after purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoic acid has been extensively used in scientific research to study the effects of cannabinoids on the human body. It has been shown to be a potent agonist of the cannabinoid receptors, which are involved in various physiological processes, such as pain perception, appetite regulation, and mood modulation. This compound has been used to study the effects of cannabinoids on these processes and to develop new drugs that target the cannabinoid receptors.

properties

IUPAC Name

4-[[5-(2-chloro-4-nitrophenyl)furan-2-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O6/c19-14-9-12(21(25)26)5-6-13(14)15-7-8-16(27-15)17(22)20-11-3-1-10(2-4-11)18(23)24/h1-9H,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLAVTGPHSWRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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